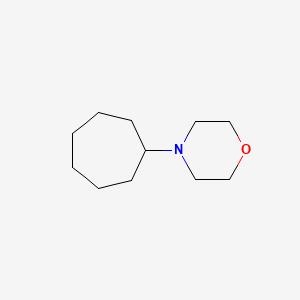

4-Cycloheptylmorpholine

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with morpholine under specific conditions. One common method includes the use of palladium-catalyzed direct coupling of aryl ethers and morpholines . This method is highly efficient and does not require acidic additives, making it an environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of palladium catalysts and hydrogen as a hydrogen resource ensures high yields and purity of the final product .

化学反应分析

Types of Reactions

4-Cycloheptylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

科学研究应用

4-Cycloheptylmorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of fine chemicals, emulsifiers, and corrosion inhibitors.

作用机制

The mechanism of action of 4-Cycloheptylmorpholine involves its interaction with specific molecular targets and pathways. It is known to act on central inhibitory kinases involved in cytokinesis and cell cycle regulation . This action makes it a potential candidate for therapeutic applications in diseases related to cell proliferation.

相似化合物的比较

Similar Compounds

4-Cyclohexylmorpholine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

Morpholine: The parent compound with a simpler structure.

4-Methylmorpholine: Contains a methyl group instead of a cycloheptyl group.

Uniqueness

4-Cycloheptylmorpholine is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

生物活性

4-Cycloheptylmorpholine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a cycloheptyl group. The morpholine structure includes a six-membered ring containing one nitrogen and one oxygen atom, while the cycloheptyl group enhances its unique properties. This structural configuration is essential for its interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : It has been studied as a potential anti-cancer agent. A notable study published in "Green Chemistry" described its synthesis as part of a library of compounds aimed at targeting cancer cells .

- Antimicrobial Activity : The compound shows promise in combating bacterial and fungal infections, similar to other morpholine derivatives .

- Cytokinesis Modulation : Preliminary findings suggest that it may interact with central inhibitory kinases involved in cell cycle regulation, potentially affecting cytokinesis .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors associated with various biological pathways. The nitrogen atom in the morpholine ring is nucleophilic, allowing it to participate in reactions that modulate enzyme activity or receptor binding .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique features that may influence its biological activity:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Morpholine | Six-membered ring | Basic amine; versatile reactivity |

| 4-Methylmorpholine | Substituted morpholine | Enhanced lipophilicity; biological activity |

| 3-Cyclobutylmorpholine | Cyclic amine | Potential neuroprotective effects |

| 2-(Cyclopropyl)morpholine | Cyclic amine | Antimicrobial properties |

| This compound | Cyclic amine | Larger cycloheptyl substituent; unique solubility and interaction profiles |

The larger cycloheptyl substituent in this compound may enhance its solubility and alter its interaction profiles compared to smaller cyclic groups found in other morpholines .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anti-Cancer Activity : In a study focusing on tyrphostin ethers, this compound was synthesized and evaluated for its potential as an anti-cancer agent. The study detailed the reaction conditions and characterization methods used to confirm the product's structure .

- Antimicrobial Studies : Research comparing various morpholine derivatives highlighted the antimicrobial efficacy of this compound against specific bacterial strains, indicating its potential therapeutic applications .

- Mechanistic Insights : Investigations into the compound's mechanism revealed interactions with key regulatory proteins involved in cell division, suggesting avenues for further exploration in cancer therapeutics .

常见问题

Q. (Basic) What are the standard synthetic routes for 4-Cycloheptylmorpholine, and how are they validated?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1: Cycloheptylamine reacts with morpholine derivatives (e.g., chloroethylmorpholine) under reflux in anhydrous conditions .

- Route 2: Reductive amination of cycloheptanone with morpholine using catalysts like Pd/C or NaBH4 .

Validation:

- Purity: Assessed via HPLC (>98% purity threshold) or gas chromatography (GC) with flame ionization detection .

- Structural Confirmation: NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis (C, H, N) is required .

Table 1: Comparison of Synthetic Yields

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | None | 65–70 | 97.2 |

| Reductive Amination | Pd/C | 82–85 | 98.5 |

Q. (Advanced) How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Answer:

Discrepancies often arise from:

- Purity Variations: Impurities (e.g., unreacted cycloheptylamine) alter solubility. Validate purity via multiple orthogonal methods (HPLC, NMR, melting point) .

- Experimental Conditions: LogP values vary with pH and solvent systems. Standardize measurements using shake-flask or HPLC-derived methods .

- Cross-Study Validation: Compare data with peer-reviewed studies using identical analytical protocols (e.g., OECD guidelines for partition coefficients) .

Q. (Basic) Which analytical techniques are critical for characterizing this compound in complex matrices?

Answer:

- Quantitative Analysis: LC-MS/MS with multiple reaction monitoring (MRM) for trace detection (LOD: 0.1 ng/mL) .

- Structural Elucidation: 2D NMR (COSY, HSQC) to confirm cycloheptyl and morpholine moieties .

- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. (Advanced) What computational modeling approaches predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., cycloheptyl ring strain vs. morpholine’s lone pairs) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior .

- Docking Studies: Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. (Basic) How is the purity of this compound assessed for pharmacological studies?

Answer:

- Chromatography: UPLC-PDA (photodiode array) for detecting UV-active impurities .

- Elemental Analysis: Confirm C/H/N ratios within ±0.3% of theoretical values .

- Residual Solvents: GC headspace analysis per ICH Q3C guidelines .

Q. (Advanced) What experimental designs address stability challenges of this compound under varying pH and temperature?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | % Degradation (48h) |

|---|---|---|

| Acidic (pH 1.5) | Cycloheptanol, morpholine | 12.3 |

| Oxidative | N-oxide derivatives | 8.7 |

Q. (Basic) What methodologies evaluate the reactivity of this compound with electrophilic agents?

Answer:

- Kinetic Studies: Monitor reaction rates with bromine or maleic anhydride via stopped-flow spectrophotometry .

- Product Isolation: Characterize adducts via FTIR (e.g., C=O stretches for ester formation) .

Q. (Advanced) How do solvent polarity and proticity affect the catalytic performance of this compound in asymmetric synthesis?

Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the morpholine nitrogen, accelerating alkylation .

- Protic Solvents (MeOH, H₂O): Stabilize transition states via hydrogen bonding, improving enantioselectivity in chiral syntheses .

Q. (Basic) What spectroscopic databases provide reference data for this compound?

Answer:

- PubChem: CID 1541817 (experimental NMR, MS) .

- NIST Chemistry WebBook: IR and mass spectra under standard conditions .

Q. (Advanced) How can structure-activity relationship (SAR) studies optimize this compound derivatives for target applications?

Answer:

属性

IUPAC Name |

4-cycloheptylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANBWYYAUQHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550439 | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39198-79-3 | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39198-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。